molecular formula C20H28O4 B584802 17-Deoxy Cortienic Acid CAS No. 2394-25-4

17-Deoxy Cortienic Acid

Cat. No. B584802
CAS RN: 2394-25-4
M. Wt: 332.44
InChI Key: XEFVQCSDIKHROY-SEMYFXIOSA-N
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Description

17-Deoxy Cortienic Acid, also known by its chemical name (11beta,17beta)-11-Hydroxy-3-oxoandrost-4-ene-17-carboxylic acid, is a member of the corticosterone family . It has a molecular formula of C20H28O4 and a molecular weight of 332.43 .


Chemical Reactions Analysis

One of the chemical reactions involving corticosteroids, which could potentially include 17-Deoxy Cortienic Acid, is the Porter–Silber reaction. In this reaction, a yellow chromophore can be made by reacting a corticosteroid with phenyl hydrazine in sulfuric acid .


Physical And Chemical Properties Analysis

17-Deoxy Cortienic Acid is a solid substance that should be stored at temperatures between 2 to 8 °C . Its molecular formula is C20H28O4, and it has a molecular weight of 332.43 .

Scientific Research Applications

Pharmacokinetics and Transdermal Delivery

One significant area of research regarding 17-Deoxy Cortienic Acid is its role in the pharmacokinetics and transdermal delivery of soft steroids, such as loteprednol etabonate. Studies have demonstrated that soft steroids like loteprednol etabonate are metabolized in vivo to produce 17-Deoxy Cortienic Acid derivatives. These derivatives exhibit high permeability through skin or mucous membranes, similar to or better than comparable hard steroids, making them of interest for transdermal drug delivery applications (Loftsson & Bodor, 1994).

Antioxidant Activity

Another avenue of research has focused on the antioxidant activity of compounds and methods used for determining this activity. While not directly about 17-Deoxy Cortienic Acid, understanding the methodologies for assessing antioxidant properties is crucial, as it can apply to the evaluation of 17-Deoxy Cortienic Acid's potential antioxidant effects (Munteanu & Apetrei, 2021).

Psychoendocrine Research

Research has also delved into the pituitary-adrenal cortical system's response to psychological influences, including the impact of steroid compounds. While not directly linked to 17-Deoxy Cortienic Acid, understanding the interaction between psychological stimuli and endocrine activity can provide insights into how related steroid compounds may influence human health (Mason, 1968).

Nanofibre Applications in Agriculture and Food Industry

Electrospun nanofibres, including those modified or derived from steroid compounds like 17-Deoxy Cortienic Acid, have potential applications in agriculture and the food industry. These applications range from plant protection to the encapsulation of agrochemical materials, demonstrating the versatility of steroid-derived compounds in various sectors (Noruzi, 2016).

Diagnostic and Clinical Research

The role of stable isotopes, including those related to steroid compounds, has been explored in diagnostic and clinical research. These isotopes can be used for patient safety applications and understanding metabolic pathways, which may include the metabolism of steroids like 17-Deoxy Cortienic Acid (Halliday & Rennie, 1982).

properties

IUPAC Name

(8S,9S,10R,11S,13S,14S,17S)-11-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-17-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O4/c1-19-8-7-12(21)9-11(19)3-4-13-14-5-6-15(18(23)24)20(14,2)10-16(22)17(13)19/h9,13-17,22H,3-8,10H2,1-2H3,(H,23,24)/t13-,14-,15+,16-,17+,19-,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEFVQCSDIKHROY-SEMYFXIOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@H]4C(=O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

17-Deoxy Cortienic Acid

CAS RN

2394-25-4
Record name 11beta-Hydroxy-3-oxoandrost-4-ene-17beta-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002394254
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11β-Hydroxy-3-oxoandrost-4-ene-17β-carboxylic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LZ6DZ5PY5Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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